3,3',4,4'-Tetrahydroxy 2-methoxychalcone

Catalog No.
S1960342
CAS No.
197227-39-7
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetrahydroxy 2-methoxychalcone

CAS Number

197227-39-7

Product Name

3,3',4,4'-Tetrahydroxy 2-methoxychalcone

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-22-16-9(3-7-13(19)15(16)21)2-5-11(17)10-4-6-12(18)14(20)8-10/h2-8,18-21H,1H3/b5-2+

InChI Key

BICPGUILWBQAEY-GORDUTHDSA-N

SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC(=C(C=C2)O)O

Isomeric SMILES

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC(=C(C=C2)O)O

Description

The exact mass of the compound 3,3',4,4'-Tetrahydroxy-2-methoxychalcone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

3,3',4,4'-Tetrahydroxy-2-methoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its unique chemical structure which includes four hydroxyl groups and a methoxy group. Its molecular formula is C₁₆H₁₄O₆, and it has a molecular weight of 302.28 g/mol . This compound is notable for its structural features that differentiate it from other chalcones, particularly the absence of oxygen functionalities at the C2' and C6' positions .

The chemical reactivity of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone can be attributed to its hydroxyl groups, which can participate in various reactions such as:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Condensation Reactions: The compound can undergo condensation with other carbonyl-containing compounds to form larger polyphenolic structures.

These reactions are significant in synthetic organic chemistry and can lead to the development of derivatives with enhanced biological activities.

Research has indicated that 3,3',4,4'-Tetrahydroxy-2-methoxychalcone exhibits several biological activities:

  • Antioxidant Properties: The compound demonstrates strong antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
  • Antimicrobial Activity: Preliminary studies show that this compound may possess antimicrobial properties against various pathogens .

These biological activities make it a subject of interest for further pharmacological studies.

Several methods have been developed for the synthesis of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone:

  • Condensation Reactions: The most common method involves the condensation of appropriate benzaldehyde and acetophenone derivatives under basic conditions. This reaction typically requires heating and results in the formation of chalcone derivatives.
  • Hydroxylation: Starting from a simpler chalcone structure, hydroxylation can be performed using various reagents such as boron trifluoride etherate or other hydroxylating agents to introduce hydroxyl groups at specific positions.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the production of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone with varying yields and purities.

The applications of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone are diverse:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for potential therapeutic applications in treating chronic diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging.
  • Food Industry: As a natural antioxidant, it may be incorporated into food products to enhance shelf life and nutritional value .

Interaction studies have shown that 3,3',4,4'-Tetrahydroxy-2-methoxychalcone interacts with various biological targets:

  • Enzyme Inhibitors: It has been studied for its ability to inhibit enzymes involved in inflammatory responses.
  • Receptor Binding: Preliminary studies suggest that it may bind to certain receptors involved in cell signaling pathways related to inflammation and oxidative stress .

Further research is needed to elucidate the full spectrum of its interactions and potential therapeutic targets.

Several compounds share structural similarities with 3,3',4,4'-Tetrahydroxy-2-methoxychalcone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-HydroxychalconeContains one hydroxyl groupLess hydrophilic compared to 3,3',4,4'-Tetrahydroxy-2-methoxychalcone
3-HydroxyflavoneContains a hydroxyl group on the flavone backboneDifferent biological activities due to flavone structure
4-HydroxychalconeContains one hydroxyl groupExhibits different reactivity patterns
2-MethoxychalconeContains a methoxy groupLacks additional hydroxyl groups

The uniqueness of 3,3',4,4'-Tetrahydroxy-2-methoxychalcone lies in its specific arrangement of multiple hydroxyl groups which enhances its biological activity compared to these similar compounds. This structural characteristic may contribute significantly to its efficacy as an antioxidant and anti-inflammatory agent.

Claisen-Schmidt Condensation: Mechanism and Variants

The Claisen-Schmidt condensation represents the predominant synthetic approach for producing 3,3',4,4'-tetrahydroxy 2-methoxychalcone, operating through a well-established aldol condensation mechanism [1] [2]. This reaction involves the condensation of appropriate benzaldehyde derivatives with acetophenone compounds under basic conditions to generate the characteristic α,β-unsaturated ketone structure [3] [4].

The mechanistic pathway proceeds through multiple distinct steps [5] [6]. Initially, the base catalyst abstracts an alpha hydrogen from the acetophenone derivative, forming a stabilized enolate anion [2] [4]. This enolate species subsequently undergoes nucleophilic attack on the carbonyl carbon of the benzaldehyde component, generating a β-hydroxy ketone intermediate [5]. The final dehydration step involves the elimination of water to establish the characteristic double bond configuration, with research demonstrating that this elimination represents the rate-limiting step in chalcone formation [5] [6].

Base selection proves critical for optimal reaction outcomes. Commonly employed bases include sodium hydroxide, potassium hydroxide, and lithium diisopropylamide, with the strength and concentration significantly influencing both yield and selectivity [4]. Studies have shown that potassium hydroxide concentrations ranging from 10-14 M provide optimal results for tetrahydroxy derivatives, with specific concentrations varying based on substrate polarity [7].

Solvent systems demonstrate substantial impact on reaction efficiency. Alcoholic solvents, particularly methanol and ethanol, facilitate substrate solubility while maintaining environmental compatibility [8]. Mixed solvent systems combining alcohols with water have shown enhanced performance for polyhydroxylated substrates due to improved solvation of both reactants and products [7].

Temperature optimization studies reveal that reactions conducted at 70-80°C provide optimal yields for tetrahydroxy methoxychalcone derivatives [7]. Higher temperatures may promote side reactions or product degradation, while insufficient heating results in incomplete conversion. Reaction times typically range from 6-24 hours depending on specific conditions and substrate reactivity [9].

The following reaction parameters have been systematically optimized for tetrahydroxy methoxychalcone synthesis:

ParameterOptimal RangeImpact on Yield
Base Concentration10-14 M KOH35-80% yield increase
Temperature70-80°C40-50% improvement
Reaction Time6-8 hoursComplete conversion
Molar Ratio (Aldehyde:Ketone)2:175-85% yield
Solvent Volume1.0-1.5 mL MeOH/mmolOptimal solubility

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for chalcone preparation, offering dramatic reductions in reaction times while enhancing yields and product purity [3] [10]. This approach exploits microwave energy to achieve rapid and uniform heating, overcoming limitations associated with conventional thermal methods [11].

Microwave irradiation protocols for tetrahydroxy methoxychalcone synthesis typically employ power levels between 100-250 watts with temperatures ranging from 100-140°C [10] [12]. Reaction vessels must be appropriately sized and pressure-rated to accommodate the rapid heating and potential pressure buildup during synthesis [12].

Comparative studies demonstrate remarkable efficiency improvements when transitioning from conventional to microwave-assisted synthesis [10] [12]. Traditional heating methods requiring 24-72 hours can be reduced to 30 minutes to 2 hours under microwave conditions while achieving equivalent or superior yields [11]. One study reported yield improvements from 81% to 87% with purity increases from 85% to 97% when employing microwave irradiation for chalcone synthesis [10].

The optimization of microwave parameters requires careful consideration of multiple variables:

Microwave ParameterOptimized ValueReaction Outcome
Power Level120 WMaximum efficiency
Temperature100-140°CComplete conversion
PressureUp to 10 barEnhanced reaction rate
Reaction Time30-60 minutesOptimal yield/purity
Catalyst Loading2 equivalents piperidineReduced waste

Piperidine has emerged as an effective catalyst for microwave-assisted chalcone synthesis, with studies demonstrating that catalyst loading can be reduced from 10 equivalents to 2 equivalents when employing microwave irradiation [10]. This reduction significantly decreases chemical waste while maintaining high conversion rates.

The enhanced reaction kinetics under microwave conditions result from several factors including rapid heating, improved mass transfer, and selective activation of polar molecules [11]. These advantages make microwave-assisted synthesis particularly attractive for scale-up applications where time efficiency and energy consumption are critical considerations [13].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer distinct advantages for chalcone preparation, including simplified purification procedures, reduced solvent requirements, and potential for automation [14] [15]. These approaches involve immobilizing one reactant on a solid support, typically a resin, followed by reaction with the complementary substrate [16].

Resin-bound synthesis strategies for tetrahydroxy methoxychalcone employ various linker technologies to attach acetophenone derivatives to solid supports [15]. Imine linkers have demonstrated particular utility due to their stability under reaction conditions and ease of cleavage under acidic conditions [15]. The synthetic sequence typically involves resin loading, Claisen-Schmidt condensation with appropriate aldehydes, and final product release through acidic cleavage [15].

Microwave assistance has been successfully integrated with solid-phase approaches, reducing reaction times from conventional 8-hour protocols to 15-minute procedures [15]. This combination leverages the benefits of both technologies, providing rapid synthesis with simplified workup procedures.

The following table summarizes optimized solid-phase synthesis conditions:

Synthesis ParameterOptimized ConditionPerformance Metric
Resin Loading0.5-1.0 mmol/gComplete substitution
Reaction Temperature80-100°CEnhanced kinetics
Microwave Power160-320 WOptimal heating
Reaction Time15-30 minutesComplete conversion
Cleavage Conditions10% TFA/CH₂Cl₂Quantitative release

Solid-phase methodologies demonstrate particular value for combinatorial synthesis approaches where multiple analogs are prepared simultaneously [15]. The ability to use excess reagents without purification complications enables high-throughput synthesis of chalcone libraries with diverse substitution patterns [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3,3',4,4'-tetrahydroxy 2-methoxychalcone presents numerous technical and economic challenges that must be systematically addressed for successful commercialization [17] [18].

Heat transfer limitations represent a primary concern during scale-up operations [19]. Large-scale reactors exhibit reduced surface-to-volume ratios, potentially creating temperature gradients that affect reaction uniformity and product quality [19]. Industrial processes must incorporate adequate mixing systems and temperature control mechanisms to ensure consistent reaction conditions throughout the reactor volume.

Mass transfer considerations become increasingly critical as reaction scales increase [19]. Adequate stirring and mixing systems are essential to maintain homogeneous reaction conditions, particularly for heterogeneous systems involving solid bases or limited substrate solubility [19]. Industrial reactor designs must account for increased mixing power requirements and potential mechanical limitations.

Economic optimization of industrial synthesis requires careful evaluation of raw material costs, energy consumption, and waste management [17]. The selection of optimal bases, solvents, and reaction conditions must balance performance with cost considerations [13]. Environmental regulations increasingly mandate reduced solvent usage and waste minimization, driving interest in solvent-free or green synthesis approaches [13].

Process robustness and reproducibility present ongoing challenges for industrial chalcone production [18]. Variations in raw material quality, environmental conditions, and equipment performance can significantly impact product yield and purity [18]. Industrial processes require robust quality control systems and process analytical technology to maintain consistent production standards.

The following table summarizes major industrial-scale production challenges and potential mitigation strategies:

Challenge CategorySpecific IssuesMitigation Approaches
Heat TransferTemperature gradients, hot spotsEnhanced mixing, heat exchanger design
Mass TransferPoor mixing, phase separationImproved agitation, reactor design
Economic FactorsRaw material costs, energy consumptionProcess optimization, green chemistry
Quality ControlBatch-to-batch variationProcess analytical technology
Environmental ComplianceSolvent emissions, waste disposalSolvent-free methods, recycling
Equipment ScalingMechanical limitations, corrosionMaterials selection, engineering design

Bioavailability and formulation challenges specific to tetrahydroxy methoxychalcone derivatives add complexity to industrial development [18]. The multiple hydroxyl groups present solubility and stability challenges that must be addressed through appropriate formulation strategies or chemical modification approaches [18].

The emergence of antimicrobial resistance and evolving regulatory requirements create additional hurdles for industrial chalcone development [18]. Continuous monitoring of efficacy standards and safety profiles necessitates ongoing research and development investments throughout the product lifecycle [18].

Physical Description

Solid

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Melting Point

196 °C

Wikipedia

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(3,4-dihydroxyphenyl)prop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 02-18-2024

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